molecular formula C11H10N2 B572634 2-Methyl-3,3'-bipyridine CAS No. 1214326-04-1

2-Methyl-3,3'-bipyridine

Cat. No.: B572634
CAS No.: 1214326-04-1
M. Wt: 170.215
InChI Key: RUFVLHIZFYGZBK-UHFFFAOYSA-N
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Description

2-Methyl-3,3’-bipyridine is a derivative of bipyridine, a class of compounds characterized by two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including coordination chemistry, material science, and catalysis. The presence of a methyl group at the 2-position of one of the pyridine rings distinguishes it from other bipyridine derivatives, potentially altering its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction of a pyridyl zinc halide with a halogen-substituted pyridine under the influence of a palladium catalyst. This method is favored for its high yield and mild reaction conditions .

Another approach is the Ullmann coupling, which involves the homocoupling of halogenated pyridines in the presence of a copper catalyst. This method is advantageous due to its simplicity and the availability of starting materials .

Industrial Production Methods

Industrial production of 2-Methyl-3,3’-bipyridine may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,3’-bipyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides, which may exhibit different chemical and physical properties.

    Reduction: Reduction reactions can convert the bipyridine to its corresponding dihydro derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions, including the presence of catalysts like palladium or copper.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized bipyridines.

Scientific Research Applications

2-Methyl-3,3’-bipyridine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3,3’-bipyridine largely depends on its role as a ligand. By coordinating with metal ions, it can influence the reactivity and stability of the metal center. This coordination can facilitate various catalytic processes, including electron transfer and bond formation. The specific molecular targets and pathways involved vary depending on the metal ion and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: Known for its strong coordination with metal ions, widely used in catalysis and material science.

    4,4’-Bipyridine: Used in the synthesis of viologens, which have applications in electrochemistry and material science.

    3,3’-Bipyridine: Similar to 2-Methyl-3,3’-bipyridine but lacks the methyl group, which can affect its reactivity and coordination properties.

Uniqueness

The presence of the methyl group in 2-Methyl-3,3’-bipyridine can influence its steric and electronic properties, potentially enhancing its ability to act as a ligand in certain catalytic processes. This makes it a valuable compound for specific applications where these altered properties are beneficial.

Properties

IUPAC Name

2-methyl-3-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-11(5-3-7-13-9)10-4-2-6-12-8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFVLHIZFYGZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673533
Record name 2-Methyl-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214326-04-1
Record name 2-Methyl-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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